Gadoxetic acid is classified as a hepatocyte-specific contrast agent. It belongs to the class of gadolinium-based contrast agents, which are used to improve the contrast of images obtained during MRI scans. The compound is synthesized from gadolinium, a rare earth metal, and is designed to provide enhanced imaging capabilities for liver-related conditions.
The synthesis of gadoxetic acid involves several chemical processes that ensure high purity and efficacy. The purification method for gadoxetic acid disodium intermediates typically includes:
This method not only ensures a high yield but also maintains the structural integrity of the compound.
Gadoxetic acid has a complex molecular structure characterized by its chelation of gadolinium ions with an ethoxybenzyl diethylenetriamine penta-acetic acid backbone. The structure can be represented as follows:
The presence of multiple functional groups allows for effective interaction with biological tissues, enhancing its imaging capabilities.
Gadoxetic acid undergoes specific chemical reactions during its application in MRI. Upon injection, it distributes in the vascular space and is gradually taken up by hepatocytes through active transport mechanisms. This uptake is crucial for its imaging efficacy, as it allows for contrast enhancement during different phases of liver imaging:
These reactions are essential for differentiating between various types of liver lesions based on their enhancement characteristics during imaging .
The mechanism of action of gadoxetic acid involves several key processes:
This mechanism enables clinicians to assess liver function and identify lesions effectively.
Gadoxetic acid exhibits several physical and chemical properties that contribute to its effectiveness as a contrast agent:
These properties make gadoxetic acid suitable for various diagnostic applications in hepatobiliary imaging .
Gadoxetic acid has several important applications in medical imaging:
Gadoxetic acid (gadolinium-ethoxybenzyl-diethylenetriamine pentaacetic acid, Gd-EOB-DTPA) is a linear ionic compound with the molecular formula C₂₃H₃₀GdN₃O₁₁ and a molecular weight of 681.75 g/mol [1] [7]. Its structure integrates a gadolinium (Gd³⁺) ion chelated by a derivative of diethylenetriaminepentaacetic acid (DTPA) modified with an ethoxybenzyl (EOB) group. This EOB moiety confers lipophilicity, enabling hepatocyte uptake [1] [4]. The gadolinium ion is octacoordinated, bonded to three nitrogen atoms and five carboxylate oxygen atoms from the DTPA backbone, forming a stable complex [1] [3].
The chelation dynamics are characterized by high thermodynamic stability, with a stability constant (log KGdL) of -23.46 [1]. This minimizes the risk of free gadolinium release, which is critical given gadolinium's inherent toxicity. The EOB group enhances kinetic inertness by sterically shielding the gadolinium core, reducing transmetalation (i.e., gadolinium displacement by endogenous ions like zinc or copper) [3] [6].
Table 1: Structural and Chelation Properties of Gadoxetic Acid
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₃H₃₀GdN₃O₁₁ | Defines atomic composition |
Molecular Weight | 681.75 g/mol | Determines dose concentration |
Coordination Number | 8 (3N + 5O) | Ensures stable gadolinium binding |
Stability Constant (log KGdL) | 23.46 | Quantifies complex stability under physiological conditions |
Key Functional Group | Ethoxybenzyl (EOB) | Enables hepatocyte transport |
Gadoxetic acid exhibits amphiphilic properties due to its hydrophilic DTPA core and hydrophobic EOB group. This balance results in a partition coefficient (log P) of 2.19, significantly higher than extracellular gadolinium agents like gadopentetate (log P = -1.9) [3] [6]. The EOB group facilitates active transport into hepatocytes via organic anion-transporting polypeptides (OATP1B1/B3) on sinusoidal membranes [1] [4].
Protein binding is transient and weak (<10%), primarily to albumin, which enhances its relaxivity [1]. In plasma, the T1 relaxivity (r1) of gadoxetic acid is 8.7 L·mmol⁻¹·s⁻¹ at 0.47 T—approximately twice that of extracellular agents. This arises from:
These properties enable a 50% reduction in clinical dose (0.025 mmol/kg vs. 0.1 mmol/kg for standard agents) while maintaining diagnostic efficacy [4] [6].
Table 2: Physicochemical and Relaxivity Profile
Parameter | Value | Comparison to Extracellular Agents |
---|---|---|
Lipophilicity (log P) | 2.19 | Higher (e.g., gadopentetate: -1.9) |
Protein Binding | <10% | Similar |
T1 Relaxivity (0.47 T) | 8.7 L·mmol⁻¹·s⁻¹ (plasma) | 1.5–2× higher |
Relaxivity (1.5 T, water) | 6.9 L·mmol⁻¹·s⁻¹ | 30–40% higher |
Osmolality | 1.53 osmol/kg | Lower than most GBCAs |
Gadoxetic acid’s safety hinges on two interrelated properties: thermodynamic stability and kinetic inertness. Thermodynamic stability reflects the complex’s equilibrium tendency to retain gadolinium, quantified by its high stability constant (log KGdL = 23.46) [1]. Kinetic inertness measures resistance to gadolinium dissociation under physiological conditions, influenced by pH, temperature, and competing ions [3] [6].
Among linear agents, gadoxetic acid shows intermediate kinetic inertness. Its dissociation half-life (t₁/₂) in acidic conditions (pH 1) exceeds 30 days, though it is shorter than macrocyclic agents (t₁/₂ > 100 days) [3]. Clinical relevance is underscored by:
However, in patients with severe renal impairment, prolonged exposure increases dechelation risk. The dual renal-hepatic excretion (50% each) mitigates this by reducing systemic retention [1] [4].
Table 3: Stability Comparison of Gadolinium-Based Contrast Agents
Agent Type | Stability Constant (log KGdL) | Kinetic Inertness | Clinical Risk Profile |
---|---|---|---|
Gadoxetic acid (linear) | 23.46 | Moderate | Low in normal hepatic function |
Macrocyclic agents | >22 | High | Very low |
Non-ionic linear | 16–18 | Low | Higher (NSF risk) |
The structural integrity of gadoxetic acid is further demonstrated in toxicology studies, where no mutagenicity or carcinogenicity was observed, even at doses 32× the human equivalent [1] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7